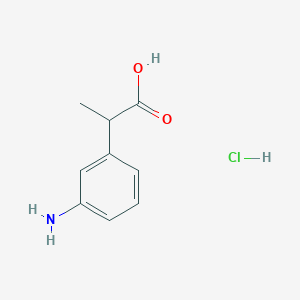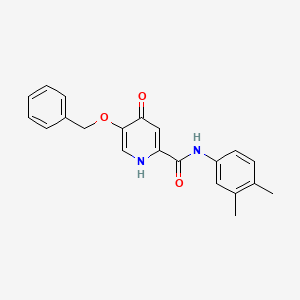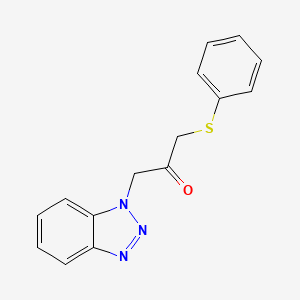![molecular formula C15H16N2O4 B2996173 2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 956930-21-5](/img/structure/B2996173.png)
2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid is a chemical compound . It is available for purchase for pharmaceutical testing .
Chemical Reactions Analysis
The Knoevenagel Condensation is a reaction that could potentially involve this compound. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Scientific Research Applications
Halochromism and Structural Studies
Research into the properties and applications of 2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid and its derivatives has demonstrated significant scientific interest. One study highlighted the exceptional negative halochromism exhibited by a similar derivative, indicating potential for use in pH-sensitive applications and as a probe for environmental conditions (Mori, Li, & Takeshita, 1989).
Synthetic Routes and Characterization
Another significant area of research is the synthesis and characterization of pyrazole derivatives . For instance, a compound closely related to the one of interest was synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, leading to various substituted pyrazole dicarboxylic acid derivatives. These compounds were thoroughly characterized using techniques like NMR, Mass, FTIR, and elemental analysis , suggesting a framework for the synthesis of a broad range of pyrazole-based compounds with potential applications in materials science and pharmaceuticals (Kasımoğulları & Arslan, 2010).
Potential for Biomimetic Syntheses
The compound and its derivatives have also been explored for their reactivity towards biomimetic syntheses . In one study, methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones reacted with nucleophiles to produce polyketide aromatic systems. This research illustrates the compound's utility in synthesizing complex organic structures, hinting at its applications in creating natural product analogs and in medicinal chemistry (Griffin, Leeper, & Staunton, 1984).
Applications in Ligand Synthesis and Metal Complex Formation
Further, the potential of such compounds in ligand synthesis and the formation of metal complexes has been demonstrated. Highly substituted pyrazoles were synthesized and then used as ligands to form complexes with platinum(II) and palladium(II) ions. These findings suggest the compound's role in developing new materials with catalytic, optical, or electronic properties (Budzisz, Małecka, & Nawrot, 2004).
Role in Biotransformation Studies
Lastly, in biotransformation studies, related compounds have been shown to undergo microbial conversion to produce novel glucosidated compounds, demonstrating the potential of these compounds in biotechnological applications and as substrates for microbial transformations (Hsu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metal catalysts such as palladium.
Mode of Action
In the context of SM cross-coupling reactions, the compound might undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .
Biochemical Pathways
The compound might be involved in carbon–carbon bond forming reactions, specifically the SM cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules. The downstream effects would depend on the specific context of the reaction and the other reactants involved.
Pharmacokinetics
Similar compounds have been used in solid-phase microextraction of non-polar volatile organic compounds , suggesting that this compound might have significant interactions with non-polar substances.
Result of Action
The result of the compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic molecules.
properties
IUPAC Name |
2-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(20)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)14(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNZHIGHWOEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)


![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)
![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)



